Cas no 2098123-67-0 (6-((3-Morpholinopropyl)amino)pyridazin-3-ol)

6-((3-Morpholinopropyl)amino)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group and a 3-morpholinopropylamino side chain. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The morpholine moiety enhances solubility and bioavailability, while the pyridazin-3-ol scaffold offers potential for hydrogen bonding and metal coordination, useful in drug design. Its well-defined synthetic pathway allows for high purity and scalability, supporting consistent performance in applications such as kinase inhibition or as a building block for bioactive molecules. The compound’s stability under standard conditions further ensures reliable handling in laboratory settings.
6-((3-Morpholinopropyl)amino)pyridazin-3-ol structure
2098123-67-0 structure
Product name:6-((3-Morpholinopropyl)amino)pyridazin-3-ol
CAS No:2098123-67-0
MF:C11H18N4O2
MW:238.286221981049
CID:5729033
PubChem ID:121205912

6-((3-Morpholinopropyl)amino)pyridazin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 6-((3-morpholinopropyl)amino)pyridazin-3-ol
    • 3-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one
    • F1967-4443
    • AKOS026714986
    • 2098123-67-0
    • 3(2H)-Pyridazinone, 6-[[3-(4-morpholinyl)propyl]amino]-
    • 6-((3-Morpholinopropyl)amino)pyridazin-3-ol
    • Inchi: 1S/C11H18N4O2/c16-11-3-2-10(13-14-11)12-4-1-5-15-6-8-17-9-7-15/h2-3H,1,4-9H2,(H,12,13)(H,14,16)
    • InChI Key: XSEVBACOQWTISW-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCCNC1C=CC(NN=1)=O

Computed Properties

  • Exact Mass: 238.14297583g/mol
  • Monoisotopic Mass: 238.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų
  • XLogP3: -0.9

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • pka: 10.95±0.40(Predicted)

6-((3-Morpholinopropyl)amino)pyridazin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-4443-10g
6-((3-morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F1967-4443-0.25g
6-((3-morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0 95%+
0.25g
$302.0 2023-09-06
TRC
M267606-100mg
6-((3-Morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0
100mg
$ 95.00 2022-06-04
Life Chemicals
F1967-4443-1g
6-((3-morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0 95%+
1g
$335.0 2023-09-06
Life Chemicals
F1967-4443-2.5g
6-((3-morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-4443-5g
6-((3-morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0 95%+
5g
$1005.0 2023-09-06
TRC
M267606-1g
6-((3-Morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0
1g
$ 475.00 2022-06-04
Life Chemicals
F1967-4443-0.5g
6-((3-morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0 95%+
0.5g
$318.0 2023-09-06
TRC
M267606-500mg
6-((3-Morpholinopropyl)amino)pyridazin-3-ol
2098123-67-0
500mg
$ 320.00 2022-06-04

Additional information on 6-((3-Morpholinopropyl)amino)pyridazin-3-ol

Recent Advances in the Study of 6-((3-Morpholinopropyl)amino)pyridazin-3-ol (CAS: 2098123-67-0)

The compound 6-((3-Morpholinopropyl)amino)pyridazin-3-ol (CAS: 2098123-67-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyridazine derivative, characterized by its morpholinopropylamino side chain, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 6-((3-Morpholinopropyl)amino)pyridazin-3-ol to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improved the yield and purity of the compound, making it more amenable for further biological evaluation. The researchers employed a combination of solid-phase synthesis and high-performance liquid chromatography (HPLC) purification to achieve these results. This advancement is critical for scaling up production and facilitating preclinical studies.

In terms of biological activity, 6-((3-Morpholinopropyl)amino)pyridazin-3-ol has demonstrated promising inhibitory effects on specific kinase targets implicated in cancer and inflammatory diseases. A recent in vitro study highlighted its potent inhibition of the PI3K/AKT/mTOR pathway, a key signaling cascade involved in cell proliferation and survival. The compound exhibited IC50 values in the low micromolar range, suggesting its potential as a lead compound for developing novel kinase inhibitors. Further mechanistic studies are underway to explore its selectivity and off-target effects.

Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary findings from a 2023 study published in ACS Chemical Neuroscience indicated that 6-((3-Morpholinopropyl)amino)pyridazin-3-ol could modulate glutamate receptor activity, which is often dysregulated in conditions such as Alzheimer's disease. The study utilized electrophysiological assays and molecular docking simulations to elucidate the compound's interaction with NMDA receptors. While these results are promising, additional in vivo studies are needed to validate its therapeutic potential.

Despite these advancements, challenges remain in the development of 6-((3-Morpholinopropyl)amino)pyridazin-3-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the morpholinopropyl side chain to improve pharmacokinetic properties while retaining biological activity. Computational modeling and in silico screening have been instrumental in guiding these modifications.

In conclusion, 6-((3-Morpholinopropyl)amino)pyridazin-3-ol (CAS: 2098123-67-0) represents a promising scaffold for drug discovery, with applications spanning oncology, inflammation, and neurodegenerative diseases. The latest research underscores its potential as a kinase inhibitor and glutamate receptor modulator, while also highlighting the need for further optimization and validation. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to translate these findings into clinically viable therapeutics.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd